1H,1'H-[2,2']Biperimidinyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1’H-[2,2’]Biperimidinyl is a heterocyclic compound that features two perimidine rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H,1’H-[2,2’]Biperimidinyl can be synthesized through the dimerization of 1H-perimidines in the presence of a Lewis acid such as aluminum chloride in nitromethane . This method involves the selective acylation of 1H-perimidines by acid halides under Friedel-Crafts reaction conditions at room temperature, leading to the formation of 6(7),6’(7’)-biperimidinyl derivatives .
Industrial Production Methods: . These methods can be adapted for large-scale production with appropriate modifications to reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1H,1’H-[2,2’]Biperimidinyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using alkyl halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides, acid halides, and other electrophiles in the presence of a base or catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of 1H,1’H-[2,2’]Biperimidinyl, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
1H,1’H-[2,2’]Biperimidinyl has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1H,1’H-[2,2’]Biperimidinyl involves its interaction with molecular targets through various pathways. The compound can form complexes with metal ions, which can influence its reactivity and biological activity . Additionally, its ability to undergo substitution reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1H,1’H-2,2’-Bibenzo[d]imidazole: Similar in structure but with benzene rings fused to the imidazole rings.
1H-Perimidine: A precursor to 1H,1’H-[2,2’]Biperimidinyl, featuring a single perimidine ring.
Imidazole Derivatives: Compounds with similar nitrogen-containing heterocyclic structures, widely used in various applications.
Uniqueness: 1H,1’H-[2,2’]Biperimidinyl is unique due to its dimeric structure, which provides distinct chemical and physical properties compared to its monomeric counterparts. This uniqueness makes it valuable for specific applications in coordination chemistry, materials science, and pharmaceuticals.
Eigenschaften
CAS-Nummer |
1904-61-6 |
---|---|
Molekularformel |
C22H14N4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-(1H-perimidin-2-yl)-1H-perimidine |
InChI |
InChI=1S/C22H14N4/c1-5-13-6-2-10-16-19(13)15(9-1)23-21(24-16)22-25-17-11-3-7-14-8-4-12-18(26-22)20(14)17/h1-12H,(H,23,24)(H,25,26) |
InChI-Schlüssel |
HCULNKIOBCLKMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=NC5=CC=CC6=C5C(=CC=C6)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.